AT1 Receptor Binding Affinity: EXP3174 vs. Losartan
EXP3174 exhibits markedly higher affinity for the AT1 receptor than its parent compound, losartan. In a direct comparison, EXP3174 displayed an IC50 of 1.1 nM for inhibiting [125I]-angiotensin II binding to vascular smooth muscle cells, whereas losartan exhibited an IC50 of 20 nM in the same assay system [1]. This difference is further substantiated by binding affinity (Ki) data, where EXP3174 shows Ki values of 0.57 nM and 0.67 nM for rat AT1A and human AT1 receptors, respectively .
| Evidence Dimension | Inhibition of [125I]-Angiotensin II Binding |
|---|---|
| Target Compound Data | IC50 = 1.1 nM |
| Comparator Or Baseline | Losartan: IC50 = 20 nM |
| Quantified Difference | Approximately 18-fold more potent (20/1.1) |
| Conditions | Vascular smooth muscle cells (VSMC), [125I]-angiotensin II binding assay |
Why This Matters
This 18-fold difference in binding affinity validates the selection of EXP3174 over losartan as a superior pharmacological probe for AT1 receptor studies and as the primary active entity for analytical quantification.
- [1] Biotool. Losartan Carboxylic Acid (EXP-3174) Datasheet. Technical Data Sheet. View Source
